2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O3/c21-15-3-5-16(6-4-15)30-14-18(28)22-13-17-23-19(26-7-1-2-8-26)25-20(24-17)27-9-11-29-12-10-27/h3-6H,1-2,7-14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZDPZFQDUUPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)COC3=CC=C(C=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide, with the CAS number 2034410-00-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 416.4 g/mol. Its structure features a fluorophenoxy group and a morpholino-triazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034410-00-7 |
| Molecular Formula | C20H25FN6O3 |
| Molecular Weight | 416.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly in the context of cancer research and neuropharmacology. Here are the primary areas of investigation:
Anticancer Activity
Recent studies have shown that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. In vitro testing revealed that certain modifications to the triazine ring can enhance activity against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines.
Key Findings:
- IC50 Values: Compounds with similar structures reported IC50 values ranging from 1.33 µM to 17.5 µM against COX-II and other cancer-related pathways .
- Mechanism of Action: The mechanism often involves inhibition of specific kinases or receptors associated with tumor growth and survival pathways .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. The presence of the morpholino group may facilitate binding to receptors involved in neuropharmacology.
Key Findings:
- Anticonvulsant Activity: Analogous compounds have shown effectiveness in models of induced seizures, indicating potential use as anticonvulsants .
- TRPV1 Antagonism: Some derivatives have been reported as potent antagonists for TRPV1, a receptor implicated in pain signaling .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following insights have been derived from related studies:
- Fluorophenoxy Group: The presence of the fluorine atom enhances lipophilicity and may improve receptor binding.
- Morpholino and Pyrrolidine Moieties: These groups contribute to the overall pharmacokinetic profile, influencing solubility and bioavailability.
- Triazine Core: Variations in substitution patterns on the triazine ring can significantly alter anticancer potency and selectivity.
Case Studies
Several studies have explored the biological activity of similar compounds:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and inferred properties:
Substituent-Driven Properties
- Morpholino Group: Present in all compounds except , this group enhances water solubility due to its polar oxygen atom.
- Pyrrolidinyl Group : Shared with and , this substituent introduces conformational flexibility, which may aid in target binding. Its absence in and suggests the target compound could have distinct pharmacokinetic profiles .
- Fluorophenoxy Acetamide: Unique to the target compound, the fluorinated aromatic ring likely improves metabolic stability compared to non-fluorinated analogs like and . This modification is a common bioisostere strategy to resist cytochrome P450-mediated degradation.
Pharmacological Implications
- Kinase Inhibition Potential: The pyridazine-based compound in explicitly targets kinases, suggesting that the triazine core in the target compound, combined with morpholino and pyrrolidinyl groups, may share similar mechanisms .
- Solubility vs. Lipophilicity: The target compound balances polar (morpholino) and nonpolar (fluorophenoxy) groups, whereas and prioritize reactivity (chloro) and emphasizes lipophilicity (trifluoromethyl). This balance may optimize oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
